(3,4-Dimethylphenyl)(piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring attached to a methanone group, which is further connected to a 3,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. In medicinal applications, it has been shown to inhibit the activity of EGFR, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound fits well into the active site of EGFR, blocking its kinase activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethylphenyl)(piperazin-1-yl)methanone
- (4-Methylphenyl)(piperazin-1-yl)methanone
- (3,4-Dimethylphenyl)(piperidin-1-yl)methanone
Uniqueness
(3,4-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR with high specificity makes it a promising candidate for anticancer research .
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-3-4-12(9-11(10)2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
GTGXDFSCNTVGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)C |
Origin of Product |
United States |
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